2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides. The reaction proceeds through the formation of S-alkylated derivatives, which undergo intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core . The reaction conditions often include the use of solvents like ethanol and bases such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of ultrasonic activation and environmentally friendly solvents to adhere to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the nitro group in the compound can yield amino derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenated compounds for substitution reactions .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amino derivatives, and various substituted thiazolo[3,2-a]pyrimidines .
Scientific Research Applications
2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets. The compound can inhibit enzymes and receptors by binding to their active sites, thereby blocking their activity . The thiazolo[3,2-a]pyrimidine moiety can be readily modified to optimize its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives such as:
- 2-substituted thiazolo[3,2-a]pyrimidines
- 5-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates
Uniqueness
2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential as a scaffold for drug development make it a valuable compound in scientific research .
Biological Activity
2-Methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the thiazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, analgesic, and anticancer properties, supported by data from various studies.
Chemical Structure and Synthesis
The compound features a unique structure that includes a thiazole ring fused to a pyrimidine ring, with additional functional groups that enhance its biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors, including cyclization processes with thiourea and α-haloketones to form the thiazole ring, followed by reactions with amidines or guanidines to construct the pyrimidine core.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit moderate antimicrobial activity. In one study, several synthesized compounds demonstrated varying degrees of antibacterial effects when tested against common pathogens. For instance, compounds 2a , 2c , 2e , and 2v showed significant antibacterial properties compared to reference drugs, suggesting that structural modifications can enhance their efficacy .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of this compound were evaluated through various assays. The results indicated that these compounds exhibit a gradual increase in anti-inflammatory activity over time, peaking at five hours post-administration. In analgesic assays, compounds 2a , 2c , and others showed comparable effectiveness to established analgesics like aspirin .
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer potential. A recent study highlighted that compounds derived from thiazolo[3,2-a]pyrimidines significantly inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The most active derivative exhibited IC50 values of 2.57 µM for MCF-7 and 7.26 µM for HepG2, indicating potent antiproliferative effects compared to standard treatments like Staurosporine .
Data Summary
Activity Type | Compound Tested | IC50 Values (µM) | Reference |
---|---|---|---|
Antimicrobial | Various | Moderate | |
Anti-inflammatory | 2a, 2c | Max at 5h | |
Analgesic | 2a, 2c | Comparable to Aspirin | |
Anticancer | 4c | MCF-7: 2.57; HepG2: 7.26 |
The biological activity of this compound is believed to stem from its ability to interact with various biochemical pathways. Thiazole derivatives often act as enzyme inhibitors or receptor modulators. The presence of nitrogen and sulfur in the thiazole ring contributes to these interactions, enhancing the compound's therapeutic potential across multiple targets.
Case Studies
- Antimicrobial Screening : In a study evaluating the antimicrobial properties of synthesized thiazolo[3,2-a]pyrimidines, several compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that specific structural modifications led to improved antibacterial activity compared to traditional antibiotics.
- Cytotoxicity Assays : A series of cytotoxicity assays were conducted on MCF-7 and HepG2 cell lines. The findings revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells through mechanisms involving cell cycle arrest.
Properties
IUPAC Name |
2-methyl-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-8-17-13(19)11(7-15-14(17)20-9)12(18)16-10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXCWKUBHYGOMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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